molecular formula C23H32N2O8 B1250942 Kitamycin B

Kitamycin B

Cat. No.: B1250942
M. Wt: 464.5 g/mol
InChI Key: NEORHEBDENAITQ-KZYWPTACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kitamycin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antimicrobial Properties

Kitamycin B exhibits a broad spectrum of antimicrobial activity, primarily against Gram-positive bacteria and some Gram-negative strains. Its mode of action involves the inhibition of protein synthesis, making it effective against bacteria that are resistant to other antibiotics such as penicillin and erythromycin.

Table 1: Antimicrobial Spectrum of this compound

Bacteria Type Activity
Gram-positive bacteriaInhibitory
MycoplasmaInhibitory
Some Gram-negative bacteriaInhibitory
LeptospiraInhibitory
RickettsiaInhibitory

Antifibrotic Potential

Recent studies have explored the antifibrotic properties of this compound, particularly in the context of fibrosis-related conditions. In vitro experiments demonstrated that this compound could impair the transformation of fibroblasts into myofibroblasts, which are key players in fibrotic processes. This suggests a potential application in preventing fibrosis in clinical settings, such as during glaucoma surgery.

Case Study: Antifibrotic Effects in Human Fibroblast Model

  • Objective : Evaluate the antifibrotic potential of this compound in a TGF-β1-mediated human fibroblast model.
  • Methodology : A concentration-dependent analysis was conducted to assess cell viability and cytotoxicity.
  • Results :
    • At 10 µM concentration, cell viability increased significantly (up to 153%).
    • Higher concentrations (≥100 µM) resulted in decreased viability, indicating a dose-dependent effect.

Combination Therapy

Research has also investigated the effects of combining this compound with other antibiotics to enhance therapeutic efficacy against specific pathogens. For instance, combinations with norfloxacin and enrofloxacin were studied for their interactions against Actinobacillus pleuropneumoniae.

Table 2: Interaction Effects of this compound with Other Antibiotics

Combination Effect Minimum Inhibitory Concentration (MIC)
This compound + NorfloxacinIndifferentVaries by serotype
This compound + EnrofloxacinAntagonisticVaries by serotype
This compound + Oxolinic AcidSynergistic-IndifferentVaries by serotype

Clinical Applications

In clinical settings, this compound is utilized for treating inflammatory respiratory diseases due to its effective antimicrobial properties. Its ability to combat resistant bacterial strains makes it a valuable option in managing complex infections.

Safety and Efficacy

This compound has been recognized as a safe growth-promoting additive in livestock, particularly in swine and poultry farming. Its use not only enhances growth rates but also reduces the incidence of disease among animals.

Properties

Molecular Formula

C23H32N2O8

Molecular Weight

464.5 g/mol

IUPAC Name

3-formamido-2-hydroxy-N-[(2R,3S,6S,7R,8R)-7-hydroxy-2,6-dimethyl-8-(4-methylpentyl)-4,9-dioxo-1,5-dioxonan-3-yl]benzamide

InChI

InChI=1S/C23H32N2O8/c1-12(2)7-5-9-16-19(27)14(4)33-23(31)18(13(3)32-22(16)30)25-21(29)15-8-6-10-17(20(15)28)24-11-26/h6,8,10-14,16,18-19,27-28H,5,7,9H2,1-4H3,(H,24,26)(H,25,29)/t13-,14+,16-,18+,19+/m1/s1

InChI Key

NEORHEBDENAITQ-KZYWPTACSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCCC(C)C)O

Canonical SMILES

CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCCC(C)C)O

Synonyms

kitamycin B
kitamycin-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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